

Application Notes and Protocols: 2-Methyl-3-(methylthio)furan in Sensory Analysis

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Compound of Interest

Compound Name: 2-Methyl-3-(methylthio)furan

Cat. No.: B1580562

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Methyl-3-(methylthio)furan** in sensory analysis studies. This document includes its sensory profile, quantitative data, and detailed protocols for its evaluation, intended for professionals in research, scientific, and drug development fields.

Introduction

2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5) is a potent, sulfur-containing heterocyclic furan derivative that plays a significant role in the flavor and fragrance industry.^{[1][2]} Its complex and powerful aroma profile makes it a key component in the formulation of savory flavors, particularly those mimicking cooked meat and other complex food aromas.^{[1][2]} Understanding its sensory characteristics is crucial for its effective application in food products, beverages, and potentially in pharmaceutical formulations to mask undesirable tastes.

Sensory Profile

2-Methyl-3-(methylthio)furan is characterized by a multifaceted aroma and flavor profile. Its sensory attributes are highly dependent on its concentration.

Odor Profile: The primary odor characteristic is sulfurous and meaty.^{[1][2]} At different dilutions, it exhibits a range of nuances, including:

- High Concentrations: Pungent, sulfurous, and alliaceous.
- Lower Concentrations (e.g., 10% in triacetin): Beefy, cheesy, coffee, minty, and spicy notes become more apparent.[\[1\]](#)
- Very Low Concentrations (e.g., 1% in propylene glycol): A meaty, brothy aroma with nuances of mustard and coffee emerges as it dries down.[\[1\]](#)

Flavor Profile: The taste of **2-Methyl-3-(methylthio)furan** is predominantly meaty and spicy.[\[1\]](#) At concentrations of 0.10 - 0.40 ppm, it is described as having mild meaty and spicy notes with slight solvent-like, coffee, nutty, and cheesy undertones.[\[1\]](#)

Quantitative Sensory Data

The following tables summarize the available quantitative and semi-quantitative data for **2-Methyl-3-(methylthio)furan**.

Table 1: Physicochemical and Organoleptic Properties

Property	Value	Reference
CAS Number	63012-97-5	[1]
Molecular Formula	C6H8OS	[2]
Molecular Weight	128.19 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor Type	Sulfurous, Meaty	[1]
Taste Threshold	15 ppm for sulfurous, fishy, meaty, salmon and tuna-like with a slight roasted nuance	[3]
FEMA Number	3949	[4]

Table 2: Descriptive Sensory Profile at Different Concentrations

Concentration	Matrix	Olfactory Descriptors	Flavor Descriptors	Reference
10.00 %	Triacetin	Beefy, cheese, coffee, minty, spicy	Not specified	[1]
1.00 %	Propylene Glycol	Spicy, pungent, alliaceous, sulfurous, drying to a meaty, brothy aroma with mustard and coffee nuances	Not specified	[1]
0.10 - 0.40 ppm	Not specified	Not specified	Mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances	[1]

Table 3: Suggested Usage Levels in Flavor Applications

Food Application	Suggested Level (ppm) in finished product
Bacon Flavors	25
Roast Beef Flavors	100
Chicken Flavors	50
Ham Flavors	50
Lamb Flavors	50
Liver Flavors	10
Pork Flavors	100+
Crab Flavors	10
Lobster Flavors	up to 30
Seaweed Flavors	1
Shrimp Flavors	20
Tuna Flavors	10
Almond Flavors	1
Hazelnut Flavors	8

Note: These levels are suggestions for flavors intended to be dosed at 0.05% in the final product.

Experimental Protocols

Protocol for Descriptive Sensory Analysis

This protocol outlines a method for a trained sensory panel to identify and quantify the sensory attributes of **2-Methyl-3-(methylthio)furan**.

4.1.1. Materials

- **2-Methyl-3-(methylthio)furan** (high purity)

- Odorless solvent (e.g., propylene glycol, triacetin, or deodorized mineral oil)
- Glass vials with PTFE-lined caps
- Graduated pipettes and syringes
- Sensory evaluation booths with controlled lighting and ventilation
- Deionized water for rinsing
- Unsalted crackers for palate cleansing
- Sensory evaluation software or standardized ballots

4.1.2. Panelist Selection and Training

- Select 8-12 panelists with demonstrated sensory acuity and experience in descriptive analysis.
- Conduct training sessions to familiarize panelists with the aroma and flavor profile of **2-Methyl-3-(methylthio)furan** and reference standards for key attributes (e.g., "meaty," "sulfurous," "spicy").

4.1.3. Sample Preparation

- Prepare a stock solution of **2-Methyl-3-(methylthio)furan** in the chosen solvent.
- Create a series of dilutions from the stock solution to cover a range of intensities, from just above the detection threshold to a strong, but not overwhelming, level.
- Present samples in coded, identical vials to prevent bias.

4.1.4. Evaluation Procedure

- Panelists evaluate samples in individual sensory booths.
- For aroma evaluation, panelists sniff the headspace of the vial.

- For flavor evaluation, the compound can be incorporated into a neutral base (e.g., unsalted broth, mashed potatoes) at various concentrations.
- Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-point intensity scale).
- Panelists should rinse with deionized water and eat an unsalted cracker between samples.

4.1.5. Data Analysis

- Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
- Generate a sensory profile (spider web plot) to visualize the aroma and flavor characteristics.

Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific odor-active compounds in a sample.

4.2.1. Materials and Instrumentation

- Gas chromatograph (GC) equipped with a sniffing port (olfactometry port) and a mass spectrometer (MS) or flame ionization detector (FID).
- Capillary GC column suitable for flavor analysis (e.g., DB-WAX, VF-5MS).
- Sample of interest containing **2-Methyl-3-(methylthio)furan**.
- Humidifier for the sniffing port air supply.
- Data acquisition system for both detector and olfactometry data.

4.2.2. Sample Preparation

- For liquid samples, utilize solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) to isolate volatile compounds.[\[5\]](#)
- For solid samples, headspace SPME is a common technique.[\[6\]](#)

- Care must be taken during sample preparation to avoid oxidation or thermal degradation of sulfur compounds.[5]

4.2.3. GC-O Analysis

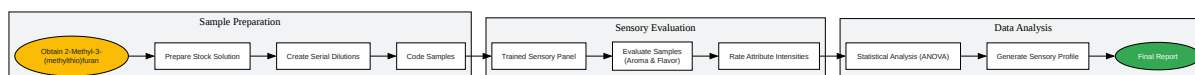
- Inject the prepared sample extract into the GC.
- The effluent from the GC column is split between the detector (MS or FID) and the sniffing port.
- A trained panelist (or panel) sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.
- The detector simultaneously records the chemical information of the eluting compounds.

4.2.4. Data Analysis

- Correlate the retention times of the perceived odors with the retention times of the peaks from the detector.
- Identify the compounds responsible for the odors by mass spectrometry.
- Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.[5][7]

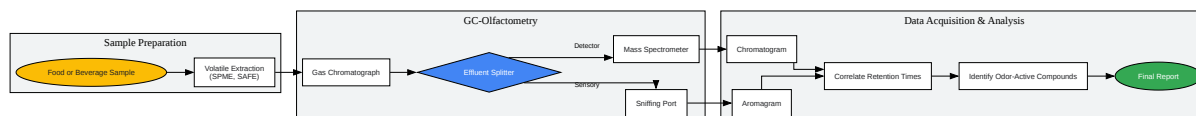
Visualizations

The following diagrams illustrate the workflows and relationships described in these application notes.



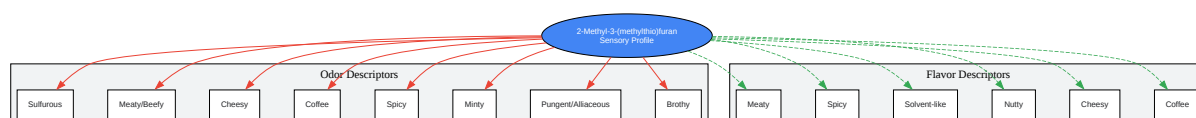
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Caption: Workflow for Descriptive Sensory Analysis.



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Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.



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Caption: Sensory Attributes of **2-Methyl-3-(methylthio)furan**.

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